Platyphyllonol

説明

Diarylheptanoids: Structural Classification and General Significance in Natural Product Chemistry

The fundamental structure of diarylheptanoids involves a 1,7-diphenylheptane (B14701375) skeleton. researchgate.nettaylorandfrancis.com This core can undergo various modifications, leading to a classification based on the nature of the seven-carbon chain and the connection between the aromatic rings. mdpi.comresearchgate.netuni-regensburg.de

Linear Diarylheptanoids

Linear diarylheptanoids, also known as acyclic diarylheptanoids, feature an open seven-carbon chain connecting the two phenyl rings at positions 1 and 7. mdpi.comuni-regensburg.dewikipedia.org This chain can be saturated or contain one or more double bonds, as well as various functional groups such as hydroxyls, ketones, or methoxy (B1213986) groups. core.ac.ukuni-regensburg.de A prominent example of a linear diarylheptanoid is curcumin (B1669340), isolated from Curcuma longa (turmeric). taylorandfrancis.comwikipedia.orgfishersci.no Linear diarylheptanoids often exhibit oxygenation at positions 3 and 5 of the aliphatic chain, though other positions can also be substituted. uni-regensburg.de Glycosylation and acylation of hydroxyl groups are also observed in this subtype. uni-regensburg.de

Cyclic Diarylheptanoids

Cyclic diarylheptanoids are formed when the two aromatic rings of a diarylheptanoid are linked by an additional bond, creating a macrocyclic structure. mdpi.comfrontiersin.orgwikipedia.org This cyclization can occur through different linkages, primarily resulting in two main types: meta,meta-bridged biphenyls ([7.0]metacyclophanes) and meta,para-bridged diphenyl ether heptanoids (oxa[7.1]metaparacyclophanes). mdpi.comfrontiersin.orguni-regensburg.de A special group also includes compounds with an additional ring within the seven-carbon chain itself. uni-regensburg.de Examples of cyclic diarylheptanoids include myricanone (B154751) and those found in Alnus sieboldiana. frontiersin.orgwikipedia.org

Historical Context of Diarylheptanoid Research

The history of diarylheptanoid research dates back to the isolation of curcumin from turmeric in 1815. mdpi.comcore.ac.uktaylorandfrancis.com Early studies primarily focused on the isolation, structure elucidation, and biological properties of linear diarylheptanoids, with curcumin being the most extensively studied due to its presence in traditional medicine and use as a food coloring agent. mdpi.comtaylorandfrancis.comwikipedia.orgnih.gov Research on cyclic diarylheptanoids and their chemical synthesis has been less extensive historically but has gained increasing attention over time. mdpi.com The growing interest in natural products as sources of potential therapeutic agents has driven continued investigation into the diverse structures and bioactivities of both linear and cyclic diarylheptanoids. core.ac.ukresearchgate.net

Overview of Platyphyllonol as a Focus of Scientific Inquiry

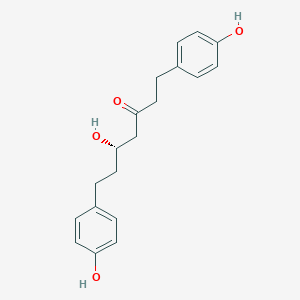

This compound is a specific diarylheptanoid that has become a focus of scientific inquiry due to its presence in certain plant species and reported biological activities. Structurally, this compound is classified as a linear diarylheptanoid with the chemical name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one. nih.govuni.lu It possesses two 4-hydroxyphenyl rings connected by a seven-carbon chain containing a hydroxyl group at position 5 and a ketone group at position 3. nih.govuni.lumdpi.com

This compound has been isolated from the bark of Alnus japonica and Alnus hirsuta. chemfaces.commedchemexpress.commedchemexpress.combiomedpharmajournal.org Research into this compound and its derivatives has explored various biological effects. For instance, this compound has shown cytotoxic effects against certain cancer cell lines. medchemexpress.commedchemexpress.com Studies on related diarylheptanoids, including this compound-5-xylopyranoside and platyphyllone, isolated from Alnus species, have indicated activities such as anti-influenza effects and anti-filarial activity for platyphyllenone (B143735). chemfaces.comchemfaces.comnih.gov Structure-activity relationship studies on diarylheptanoids from Alnus species, including those structurally related to this compound, have highlighted the importance of functional groups like the carbonyl at C-3 and substituents on the heptane (B126788) chain and aromatic rings for their biological actions. mdpi.comnih.gov

Research findings related to this compound and structurally similar compounds are summarized in the table below:

| Compound Name | Source Plant Species | Key Research Finding |

| This compound | Alnus japonica, Alnus hirsuta chemfaces.commedchemexpress.commedchemexpress.combiomedpharmajournal.org | Cytotoxic effects on MCF-7 cells (IC50 46.9 μg/mL) medchemexpress.commedchemexpress.com |

| This compound-5-xylopyranoside | Alnus japonica chemfaces.com | Moderately active against KBNP-0028 (H9N2) avian influenza virus chemfaces.com |

| Platyphyllone | Alnus japonica, Alnus hirsuta chemfaces.comresearchgate.net | Strongly active against KBNP-0028 (H9N2) avian influenza virus chemfaces.com. Cytotoxicity against lung cancer cells. researchgate.net |

| Platyphyllenone | Alnus nepalensis chemfaces.com | Promising anti-filarial activity in vitro and in vivo. Inhibits violacein (B1683560) biosynthesis. chemfaces.com |

| Diarylheptanoids (Alnus spp.) | Alnus glutinosa, Alnus viridis mdpi.comnih.gov | Cytotoxic action dependent on C-3 carbonyl, C-5 substitution, and aromatic hydroxyls. mdpi.comnih.gov |

The ongoing research into this compound and other diarylheptanoids underscores their potential as a source of bioactive compounds with diverse applications, driving further investigations into their isolation, synthesis, and mechanisms of action.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFSUZGUYFFWGY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41137-85-3 | |

| Record name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of Platyphyllonol

Alnus Species

Alnus glutinosa, commonly known as black alder or European alder, is a significant source of diarylheptanoids, including Platyphyllonol. nih.govmdpi.com This deciduous tree is native to almost all of continental Europe, extending from Scandinavia in the north to the Mediterranean countries and parts of North Africa in the south. arbolapp.eswikipedia.orgeuropa.eu Its range also stretches into Southwest Asia, including Turkey and Iran, and as far east as Kazakhstan. wikipedia.org A. glutinosa has been introduced and naturalized in various other regions, including North America, Australia, and New Zealand. wikipedia.orgpfaf.org It characteristically thrives in moist environments such as the banks of rivers, lakeshores, and marshy areas. europa.eupfaf.org

Table 1: Biogeographical Distribution of Alnus glutinosa

| Region | Status |

|---|---|

| Europe | Native |

| Southwest Asia | Native |

| North Africa | Native |

| North America | Introduced |

| Australia | Introduced |

Alnus hirsuta, or Manchurian alder, is another species known to contain diarylheptanoids. nih.gov This tree is native to Northeast Asia, with a distribution that includes Japan, Korea, Manchuria, Siberia, and the Russian Far East. ncsu.edusemsgarden.comtreesandshrubsonline.org It is typically found at elevations between 700 and 1500 meters, often inhabiting temperate forests in mountainous regions, along riverbanks, and in grassy bogs. ncsu.edutreesandshrubsonline.org

Table 2: Biogeographical Distribution of Alnus hirsuta

| Region | Status |

|---|---|

| Japan | Native |

| Korea | Native |

| Manchuria (China) | Native |

| Siberia (Russia) | Native |

Alnus japonica, the Japanese alder, is a well-documented source of this compound and its derivatives. nih.govresearchgate.netknu.ac.kr This species is native to a wide area of East Asia, including Japan, Korea, Taiwan, eastern China, and the Russian Far East. treesandshrubsonline.orgwikipedia.orgffpri.go.jp It is a pioneer species that commonly grows in wet soils along streams, in swamps, and on exposed sites from lowlands up to elevations of 1500 meters. treesandshrubsonline.orgworldagroforestry.org

Table 3: Biogeographical Distribution of Alnus japonica

| Region | Status |

|---|---|

| Japan | Native |

| Korea | Native |

| Taiwan | Native |

| Eastern China | Native |

Alnus viridis, known as green alder, has a wide circumpolar distribution across the cooler regions of the Northern Hemisphere. europa.eu This species is a source of various diarylheptanoids. nih.gov Its distribution is divided among several subspecies. For instance, subsp. viridis is found in the mountainous regions of Europe, including the Alps, Carpathians, and Pyrenees. europa.eu Subsp. crispa is present in northeastern North America and Greenland, while subsp. sinuata is found in western North America and northeastern Siberia. usda.govusda.gov Green alder is typically a pioneer species found in subalpine and alpine zones, colonizing disturbed areas such as avalanche tracks and scree slopes. europa.eueuforgen.org

Table 4: Biogeographical Distribution of Alnus viridis (selected subspecies)

| Subspecies | Region |

|---|---|

| viridis | Europe (Alps, Carpathians, Pyrenees) |

| crispa | Northeastern North America, Greenland |

Table 5: Biogeographical Distribution of Alnus formosana

| Region | Status |

|---|

Structural Elucidation and Advanced Analytical Characterization of Platyphyllonol

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods provide invaluable data for determining the precise arrangement of atoms within a molecule. For Platyphyllonol, NMR and MS are primary tools used to elucidate its structure and confirm its identity. ontosight.ainih.govmdpi.com These techniques offer complementary information, allowing for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms. ontosight.ainih.govmdpi.com

One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, are fundamental in the structural elucidation of this compound. 1H NMR spectra reveal the different types of protons in the molecule and their chemical environments, providing information on the number of protons, their shielding or deshielding effects, and their coupling interactions with neighboring protons. researchgate.netkoreascience.krgoogle.com 13C NMR spectroscopy provides signals corresponding to the unique carbon atoms in the structure, aiding in the determination of the carbon skeleton and the identification of different carbon types (e.g., methyl, methylene (B1212753), methine, quaternary carbons, carbonyls). researchgate.netkoreascience.krgoogle.com Analysis of chemical shifts and splitting patterns in 1D NMR spectra allows for the assignment of specific signals to corresponding atoms in the this compound structure. researchgate.netkoreascience.krgoogle.com For instance, 1H NMR spectra have been used to identify methylene and hydroxy-bearing methine groups in diarylheptanoids, including this compound derivatives. koreascience.kr

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), provide crucial connectivity information that complements 1D NMR data. thieme-connect.comresearchgate.net HSQC experiments correlate proton and carbon signals that are directly bonded, helping to assign proton signals to their attached carbons. thieme-connect.comresearchgate.net HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and aiding in the assembly of structural fragments. thieme-connect.comresearchgate.net These 2D NMR techniques are essential for confirming the proposed structure of this compound and unambiguously assigning NMR signals. thieme-connect.comresearchgate.net Studies on diarylheptanoids, including those related to this compound, have utilized 2D NMR experiments to establish structural linkages. thieme-connect.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. ontosight.ainih.govmdpi.com This information is vital for determining the elemental composition and confirming the molecular formula of this compound. ontosight.ainih.govmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a widely used technique for the analysis of natural products like this compound. thieme-connect.comresearchgate.net ESI is a soft ionization method that typically produces protonated or deprotonated molecules, providing accurate molecular weight information. thieme-connect.comresearchgate.net The high resolution of HR-ESI-MS allows for the determination of the exact mass of the molecular ion, which can be used to calculate the elemental composition of the compound, significantly aiding in structural confirmation. thieme-connect.comresearchgate.net HR-ESI-MS has been employed in the structural determination of diarylheptanoids, including this compound derivatives. thieme-connect.comresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural characterization of this compound and its derivatives, particularly when coupled with separation methods like liquid chromatography. MS/MS provides detailed fragmentation patterns that offer insights into the molecule's substructures. Diarylheptanoids, including this compound and its glycosides, have established fragmentation pathways under techniques such as Electrospray Ionization (ESI) in negative ion mode. fishersci.canih.gov

Analysis of glycosylated diarylheptanoids by MS/MS can reveal the presence and nature of attached sugar moieties through characteristic neutral losses. A neutral loss of 180 Da typically indicates the loss of a hexose (B10828440) residue, while a loss of 150 Da suggests the loss of a pentose (B10789219) moiety when the sugar is attached to a hydroxyl group on the C7 chain. nih.gov For instance, this compound 5-O-β-D-xylopyranoside, which features a xylopyranoside (a pentose) linked to the C-5 position of the heptanone backbone, would be expected to exhibit a neutral loss corresponding to the xylose unit during fragmentation. researchgate.netthegoodscentscompany.com

MS/MS data has been successfully utilized for the tentative identification of this compound in plant extracts by comparing fragmentation spectra with databases and reference compounds. bohrium.comnih.gov Studies employing UHPLC-LTQ-IT-MS/MS and UHPLC-Q-Orbitrap-MS have been conducted on fractions containing this compound to characterize metabolites. bohrium.comnih.gov Furthermore, UHPLC-Orbitrap MS has been applied to characterize degradation products of diarylheptanoids, a method applicable to studying the stability of this compound. guidetopharmacology.orgresearchgate.netmpg.de Molecular networking approaches, which utilize MS/MS spectral similarity, have also identified Mass2Motifs related to this compound, aiding in the structural annotation of related compounds within complex samples. fishersci.ca

Predicted Collision Cross Section (CCS) values for this compound (aglycone) with various adducts are available, providing additional parameters for its identification and characterization in ion mobility-mass spectrometry experiments. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely adopted hyphenated technique for the analysis of this compound and its glycosides, particularly in complex natural product extracts. fishersci.canih.govresearchgate.netthegoodscentscompany.combohrium.comnih.govresearchgate.netmpg.deuni.luthegoodscentscompany.commdpi.comnih.govplantaedb.comuni.lunih.govuni.luuni.lu The chromatographic separation power of LC, coupled with the sensitive and selective detection capabilities of MS, allows for the identification and analysis of this compound even in low concentrations within complex matrices.

Various LC-MS platforms have been employed in the study of this compound and related diarylheptanoids. UHPLC-Orbitrap® MS has been used for the isolation, identification, and structure elucidation of diarylheptanoids, including this compound 5-O-β-D-xylopyranoside. thegoodscentscompany.comresearchgate.net LC-ESI/quadrupole-TOF MS has been applied for the rapid analysis of compounds such as this compound 5-O-β-D-xylopyranoside. uni.lu LC-MS/MS analysis has proven valuable in revealing qualitative and quantitative differences in specialized metabolite content across various plant extracts containing diarylheptanoids. fishersci.ca For comprehensive metabolite characterization, UHPLC-LTQ-IT-MS/MS and UHPLC-Q-Orbitrap-MS techniques have been utilized. bohrium.comnih.gov These approaches facilitate the detection and tentative identification of this compound within bioactive fractions of plant extracts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used in the characterization of this compound, providing information about its electronic transitions and chromophoric groups. nih.gov Diarylheptanoids, including this compound and its glycosides, exhibit characteristic UV absorption spectra due to the presence of aromatic rings and conjugated systems within their structure.

UV spectra are typically recorded over a range such as 200–400 nm during chromatographic analysis, particularly with techniques like HPLC-DAD or UHPLC-DAD. thegoodscentscompany.com The UV absorption maxima obtained from these spectra are crucial for the detection and quantification of this compound. For this compound 5-O-β-D-xylopyranoside and platyphyllenone (B143735), a UV absorption maximum at 278 nm has been reported, which is used for data evaluation in UHPLC-DAD analyses. thegoodscentscompany.com While not directly on isolated this compound, studies on related diarylheptanoids like curcumin (B1669340) have shown characteristic absorptions of the diarylheptanoid core in their UV/Vis spectra, providing a basis for the spectroscopic analysis of this compound. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and structural characterization of this compound by providing information about the functional groups present in the molecule. nih.gov The infrared absorption spectrum of diarylheptanoid glycosides can indicate the presence of various functional groups. nih.gov

Studies involving plant extracts containing phenolic compounds and flavonoids, which are also present in this compound, have utilized FTIR analysis. These analyses have shown characteristic peaks corresponding to O-H stretching (indicative of hydroxyl groups, abundant in this compound), C-H stretching, and C=O stretching (indicative of carbonyl groups, present in the heptanone core of this compound). massbank.eu While specific FTIR data for isolated this compound may require dedicated analysis, the general application of FTIR to characterize the functional groups in related natural products supports its utility in the structural confirmation of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique employed to determine the absolute configuration and conformational properties of chiral molecules like this compound, which possesses a chiral center at the C-5 position of the heptanone chain. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. mpg.denih.govuni.lunih.gov

CD analysis has been used in the structural characterization of natural metabolites, including iridoids and cyclic diarylheptanoids, to establish their absolute configurations. mpg.denih.gov While specific CD spectral data for this compound were not explicitly found in the provided search results, the application of this technique to related chiral natural products and diarylheptanoids demonstrates its relevance and potential for determining the stereochemistry of this compound's chiral center. Comparing experimental CD spectra with computationally simulated curves can further aid in the assignment of absolute configuration. mpg.de

Quantitative Analysis and Purity Assessment Techniques

Accurate quantitative analysis and purity assessment are essential for the reliable study and application of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Diode Array Detection (DAD), are the primary techniques used for these purposes.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD/UHPLC-DAD)

HPLC-DAD and UHPLC-DAD are widely used for the quantitative analysis and purity assessment of this compound and its glycosides in various samples. nih.govresearchgate.netthegoodscentscompany.combohrium.comnih.govguidetopharmacology.orgresearchgate.netmpg.deuni.luuni.luwikipedia.orgnih.govfishersci.atuni.lu These techniques offer efficient separation of this compound from other compounds in a mixture, while the DAD allows for detection across a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.

Validated UHPLC-DAD methods have been developed and applied for the determination of compound concentrations in studies, including those evaluating the aqueous stability of diarylheptanoids like this compound 5-O-β-D-xylopyranoside. guidetopharmacology.orgresearchgate.netuni.lu Method validation typically involves assessing parameters such as linearity, precision, and accuracy. guidetopharmacology.orguni.lu Linear responses with high correlation coefficients (r^2 > 0.999) have been reported for related diarylheptanoids using these methods. guidetopharmacology.orguni.lu Parameters such as Limits of Detection (LOD) and Limits of Quantification (LOQ) are also determined to establish the sensitivity of the method. guidetopharmacology.orguni.lu Good retention time repeatability, with relative standard deviations typically below 0.15%, indicates the reliability of the chromatographic system. guidetopharmacology.org

HPLC is also routinely used to assess the purity of isolated this compound. Certificates of Analysis often report purity determined by HPLC, with values exceeding 98% indicating a high level of purity for research-grade samples. nih.govfishersci.at Preparative HPLC (prep-HPLC) has been employed for the fractionation of plant extracts, and subsequent analysis of these fractions by UHPLC-MS/MS has led to the identification of this compound in fractions exhibiting desired bioactivities. bohrium.comnih.gov

Typical HPLC parameters for this compound analysis involve using a C18 column and a mobile phase system, often consisting of acetonitrile (B52724) and water, with gradient elution. thegoodscentscompany.comguidetopharmacology.orgwikipedia.org Detection is commonly performed at a wavelength within the UV range, such as 280 nm or 278 nm, corresponding to the UV absorption maxima of this compound and its derivatives. thegoodscentscompany.comwikipedia.org

Here is a summary of typical HPLC/UHPLC parameters and validation data for the analysis of this compound and related compounds:

| Parameter | Typical Value/Description | Source(s) |

| Column | C18 (e.g., Acquity BEH C18) | thegoodscentscompany.comguidetopharmacology.org |

| Mobile Phase | Acetonitrile-Water (often with acidic modifier like formic acid) | thegoodscentscompany.comguidetopharmacology.orgwikipedia.org |

| Elution | Gradient | thegoodscentscompany.comguidetopharmacology.orgwikipedia.org |

| Flow Rate | 0.3 - 4.0 mL/min (UHPLC vs. HPLC) | thegoodscentscompany.comguidetopharmacology.orgwikipedia.org |

| Column Temperature | Room Temperature or 25-35 °C | thegoodscentscompany.comnih.govwikipedia.org |

| Detection Wavelength | 278 nm, 280 nm, or range (200-400 nm) | thegoodscentscompany.comwikipedia.org |

| Linearity (r²) | > 0.999 | guidetopharmacology.orguni.lu |

| Retention Time RSD | < 0.15% | guidetopharmacology.org |

| Purity Assessment | > 95% or > 98% by HPLC | wikipedia.orgnih.govfishersci.at |

Mass Spectrometry-Based Quantification

Mass spectrometry plays a significant role in the quantification of this compound in various matrices, particularly in plant extracts. Techniques such as Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and tandem mass spectrometry (MS/MS) are employed for this purpose mdpi.comresearchgate.netresearchgate.net. These methods allow for the separation of this compound from other compounds in a complex mixture, followed by its detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern researchgate.net.

Quantitative analysis using MS often involves the use of internal standards to improve accuracy and reproducibility. The intensity of the this compound signal in the mass spectrum is correlated to its concentration using calibration curves generated with known amounts of the pure compound mdpi.com. Mass spectrometry-based approaches are sensitive and selective, making them suitable for quantifying this compound even at low concentrations in biological or botanical samples colab.wsscispace.com.

Predicted Collision Cross Section (CCS) values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻, have been calculated using CCSbase, providing additional data points for its characterization and potential identification in complex mixtures via ion mobility-mass spectrometry uni.lu.

Here is a table showing predicted collision cross section values for some this compound adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 315.15908 | 176.2 |

| [M+Na]⁺ | 337.14102 | 187.6 |

| [M-H]⁻ | 313.14452 | 178.0 |

| [M]+ | 314.15125 | 178.1 |

| [M]- | 314.15235 | 178.1 |

Advanced Characterization of Glycosylated Derivatives of this compound

This compound can exist in glycosylated forms, where a sugar moiety is attached to the aglycone (the non-sugar part), this compound researchgate.netontosight.aictdbase.org. A notable glycosylated derivative is this compound 5-O-β-D-Xylopyranoside ontosight.aimetabolomicsworkbench.orgnih.gov. The characterization of these glycosylated derivatives requires advanced analytical techniques to determine the structure of the sugar moiety, the position of the glycosidic linkage, and the stereochemistry of the sugar-aglycone bond ontosight.aimdpi.com.

Techniques such as high-resolution mass spectrometry and tandem mass spectrometry are essential for determining the molecular weight of the glycosylated compound and obtaining fragmentation patterns that reveal the presence and type of sugar(s) attached mdpi.comcolab.wsresearchgate.net. NMR spectroscopy is critical for confirming the structure of the sugar unit and the position and configuration of the glycosidic linkage ontosight.aimdpi.com. For example, NMR data for this compound 5-O-β-D-Xylopyranoside confirms the attachment of a β-D-xylopyranoside unit at the C-5 position of the this compound aglycone ontosight.aimdpi.com.

Studies have identified various glycosylated derivatives of this compound in plant extracts, including those with monosaccharide and disaccharide residues containing pentose and hexose sugars colab.ws. For instance, platyphylloside (B2517065), a glucoside of this compound (specifically, this compound-3-O-β-D-glucopyranoside), has been identified and characterized researchgate.net. The characterization of these glycosides often involves comparing their spectroscopic data with known compounds or performing chemical and enzymatic hydrolysis to obtain the aglycone and identify the sugar(s) researchgate.net. UHPLC-Orbitrap MS and NMR spectroscopy have been successfully used to identify and elucidate the structures of diarylheptanoid glycosides, including this compound-5-O-β-D-xylopyranoside mdpi.com.

This compound-5-O-β-D-xylopyranoside has a chemical formula of C₂₄H₃₀O₈ and a PubChem CID of 46230810 metabolomicsworkbench.orgnih.gov. Its systematic name is (5S)-7-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one metabolomicsworkbench.org.

Here is a table summarizing some glycosylated derivatives of this compound mentioned:

| Compound Name | Aglycone | Sugar Moiety | Linkage Position |

| This compound 5-O-β-D-Xylopyranoside | This compound | β-D-Xylopyranoside | C-5 |

| Platyphylloside | This compound | β-D-Glucopyranoside | C-3 |

| This compound rhamnoside | This compound | Rhamnoside | Not specified |

Detailed research findings on the characterization of these glycosylated forms often involve analyzing their fragmentation patterns in MS/MS, which can provide information about the sugar sequence and linkage points colab.wsresearchgate.net. For example, the fragmentation of flavonoid glycosides in negative ionization mode can favor the homolytic cleavage of the saccharide moiety researchgate.net.

Biosynthetic Pathways and Chemical Synthesis of Platyphyllonol

Elucidation of Biosynthetic Precursors and Pathways for Diarylheptanoids

The biosynthesis of diarylheptanoids, a class of secondary metabolites characterized by two aryl rings linked by a seven-carbon chain, has been a subject of significant scientific investigation. wikipedia.org Studies, including radioisotope-tracing experiments, have shed light on the fundamental building blocks and enzymatic transformations that lead to the formation of these complex molecules. nih.gov

The foundational structure of diarylheptanoids is assembled from precursors derived from the phenylpropanoid pathway. researchgate.net It is understood that the C6-C7-C6 skeleton arises from the condensation of two cinnamate (B1238496) units with one malonate unit. nih.govmdpi.com This process begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. researchgate.net The cinnamic acid is then activated to its coenzyme A (CoA) thioester.

The assembly of the heptanoid backbone is facilitated by specific enzymes. Two molecules derived from cinnamate and one molecule of malonate (via malonyl-CoA) are coupled to form the characteristic 1,7-diarylheptane structure. nih.govmdpi.com This pathway is exemplified by the biosynthesis of curcumin (B1669340), a well-known linear diarylheptanoid. researchgate.netmdpi.com

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor from primary metabolism |

| Cinnamic Acid | Formed from L-phenylalanine, provides the C6-C1 units |

| Malonyl-CoA | Provides the central three-carbon unit of the heptane (B126788) chain |

| Curcumin | A key linear diarylheptanoid formed from the condensation of the precursors |

This table outlines the key molecular players in the initial formation of the diarylheptanoid skeleton.

Linear diarylheptanoids are considered the biosynthetic precursors to their more complex cyclic counterparts. uni-regensburg.de Evidence suggests that linear structures like curcumin can undergo further enzymatic modifications, such as reduction and hydroxylation, to form other diarylheptanoids. One such proposed conversion is that of curcumin into centrolobol. nih.govmdpi.com The co-isolation of linear diarylheptanoids, such as (-)-centrolobol, with various cyclic diarylheptanoids from the same plant sources supports the hypothesis that the linear forms are intermediates in the biosynthetic cascade leading to cyclic structures. nih.gov

Platyphyllonol is specifically implicated as a key intermediate in the formation of certain cyclic diarylheptanoids. Research has pointed to this compound as a suspected precursor to alnusonol (B1643539), a cyclic diarylheptanoid. nih.gov The co-occurrence of this compound and alnusonol in plant tissues suggests a direct biosynthetic link. nih.gov It is hypothesized that this compound undergoes an intramolecular C-C bond formation to yield the cyclic structure of alnusonol. This proposed cyclization may proceed through a dicarbon radical intermediate, highlighting a potential mechanism for the formation of the biaryl bond found in many cyclic diarylheptanoids. nih.gov

Chemical Synthesis Methodologies for Diarylheptanoid Scaffolds

The diverse biological activities and complex structures of diarylheptanoids have spurred the development of various chemical synthesis strategies. These methods provide access to these natural products and their analogues for further study. The key challenges in synthesizing these scaffolds lie in the controlled formation of the aryl-aryl bond (for cyclic diarylheptanoids) and the construction of the seven-carbon chain.

The creation of the biaryl linkage is a critical step in the synthesis of cyclic diarylheptanoids. Several modern cross-coupling reactions have been effectively employed for this purpose.

Suzuki Coupling : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org It is widely used due to its mild reaction conditions and the commercial availability of many boronic acids. wikipedia.orgorganic-chemistry.org The synthesis of the myricanol (B191915) biaryl macrocycle has been achieved using an intramolecular Suzuki-Miyaura cross-coupling. nih.gov

Stille Coupling : In this reaction, a palladium catalyst is used to couple an organotin compound (organostannane) with an organohalide. wikipedia.orgorganic-chemistry.org While effective, a significant drawback of this method is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

Negishi Coupling : This method involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org The Negishi coupling is noted for its versatility in forming C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

Ullmann Coupling : A classic method that traditionally involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are copper-catalyzed and can be used to form diaryl ethers and other C-O or C-N bonds, which are relevant for certain classes of diarylheptanoids. researchgate.netmdpi.comsemanticscholar.orgnih.gov

| Coupling Reaction | Catalyst Metal | Organometallic Reagent | Electrophile |

| Suzuki | Palladium | Organoboron (e.g., Boronic acid) | Organohalide/Triflate |

| Stille | Palladium | Organotin (Stannane) | Organohalide/Triflate |

| Negishi | Palladium or Nickel | Organozinc | Organohalide/Triflate |

| Ullmann | Copper | (Forms organocopper in situ) | Organohalide |

This interactive table summarizes the key components of major cross-coupling reactions used in diarylheptanoid synthesis.

Constructing the seven-carbon linker between the two aryl rings is another fundamental aspect of diarylheptanoid synthesis. Various C-C bond-forming reactions have been utilized to build or modify this chain.

Wittig Reaction : The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). mnstate.eduwikipedia.orglumenlearning.com This reaction has been employed in the synthesis of diarylheptanoids to introduce double bonds at specific positions within the heptane chain, which can then be further modified if necessary. nih.govnih.gov An advantage is that the location of the resulting double bond is fixed, avoiding the mixtures of isomers that can arise from elimination reactions. lumenlearning.com

Thorpe Reaction : This reaction describes the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orglscollege.ac.in The intramolecular version, the Thorpe-Ziegler reaction, can be used to form cyclic ketones. wikipedia.org While its application in diarylheptanoid synthesis has been explored, attempts to use it to create cyclic biphenyl (B1667301) heptanoids have reportedly been unsuccessful. nih.gov

Olefin Metathesis : This catalytic reaction involves the redistribution of alkene bonds. Ring-closing metathesis (RCM) is particularly useful for forming cyclic structures and has been applied in the synthesis of the biaryl macrocycle of myricanol. nih.gov

Aldol and Claisen-Schmidt Condensations : These are fundamental C-C bond-forming reactions that unite an enolate with a carbonyl compound. They are frequently used in the synthesis of linear diarylheptanoids to build the heptane chain piece by piece, often resulting in an enone motif that is characteristic of many natural diarylheptanoids like curcumin. nih.govuni-regensburg.de

Total Synthesis Approaches for Linear and Cyclic Diarylheptanoids Relevant to this compound

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. tandfonline.com They are broadly categorized into linear (acyclic) and cyclic structures. nih.gov The cyclic variants are further divided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers. nih.gov this compound itself is a linear diarylheptanoid, which is considered a potential biosynthetic precursor to cyclic diarylheptanoids like alnusonol. nih.gov The synthesis of these compounds is of significant interest due to their diverse biological activities and unique structural features. nih.gov Synthetic strategies must address the construction of the seven-carbon chain and, for cyclic analogues, the formation of the macrocyclic ring through either a carbon-carbon (biphenyl) or carbon-oxygen (diphenyl ether) bond. uni-regensburg.de

Synthesis of Linear Diarylheptanoids

The construction of the linear 1,7-diarylheptanoid framework is the foundational step for both acyclic natural products and as a prerequisite for the synthesis of their cyclic counterparts. researchgate.net Various synthetic methodologies have been developed, often depending on the oxidation pattern of the seven-carbon chain. uni-regensburg.de

Key strategies for assembling the linear skeleton include:

Aldol Condensation: Cross-aldol condensation is a frequently employed method. For instance, the synthesis of the key intermediate for galeon and pterocarine, 1-(3-bromo-4-benzyloxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one, was assembled through a series of cross-aldol condensations starting from 3-methoxy-4-benzyloxybenzaldehyde. tandfonline.com This approach is effective for building the carbon backbone step-by-step.

Wittig Reaction: The Wittig reaction and its variations are utilized to form specific carbon-carbon double bonds within the heptane chain, which can then be reduced if a saturated chain is desired. tandfonline.com This method offers excellent control over the location of double bonds.

Acetoacetate Ester Synthesis: This classical method has been applied to construct the diarylheptanoid skeleton, providing a reliable route to building the chain. tandfonline.com

Nucleophilic Additions: The addition of organometallic reagents to aldehydes is a common strategy for creating mono-oxygenated diarylheptanoids. uni-regensburg.de

The following table summarizes selected approaches for the synthesis of linear diarylheptanoids.

| Target Compound Type | Key Reactions | Starting Materials (Examples) | Reference |

|---|---|---|---|

| Keto-diarylheptanoids | Cross-Aldol Condensation | Substituted Benzaldehydes (e.g., 3-methoxy-4-benzyloxybenzaldehyde) | tandfonline.com |

| Mono-oxygenated diarylheptanoids | Nucleophilic addition to aldehydes, Wittig-type reactions | Substituted Benzaldehydes, organometallic reagents, phosphorus ylides | uni-regensburg.de |

| General diarylheptanoid skeleton | Acetoacetate ester synthesis, Wittig reaction | Acetoacetate esters, substituted benzaldehydes | tandfonline.com |

Synthesis of Cyclic Diarylheptanoids

The synthesis of cyclic diarylheptanoids presents the additional challenge of macrocyclization. The strategy is determined by the type of cyclic linkage: a C-O bond for diphenyl ethers or a C-C bond for biphenyls.

Cyclic Diphenyl Ether-Type Diarylheptanoids

The dominant strategy for creating the meta,para-bridged diphenyl ether linkage is the intramolecular Ullmann condensation. tandfonline.comresearchgate.net This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The general synthetic sequence involves:

Assembly of a Linear Precursor: A linear diarylheptanoid is synthesized with appropriate functional groups for the cyclization—typically a halogen (like bromine) on one aromatic ring and a hydroxyl group on the other, positioned correctly for macrocycle formation. tandfonline.com

Intramolecular Cyclization: The linear precursor undergoes an intramolecular Ullmann reaction. Classical conditions often involve using copper(I) oxide and potassium carbonate in a high-boiling solvent like pyridine (B92270) to facilitate the ring closure. researchgate.net

This approach has been successfully used in the first total syntheses of galeon and pterocarine, where the Ullmann reaction was the final step to form the diaryl ether bridge. tandfonline.com

Cyclic Biphenyl-Type Diarylheptanoids

The formation of the meta,meta-bridged biphenyl structure requires the creation of a direct carbon-carbon bond between the two aromatic rings. Modern organometallic cross-coupling reactions are particularly suited for this transformation.

Notable synthetic strategies include:

Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful method for forming biaryl bonds. It was a key step in the first total synthesis of the 12-membered ortho,meta-diarylheptanoid, actinidione. acs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for forming large rings. In the synthesis of actinidione, a precursor containing two terminal alkenes was treated with a Hoveyda-Grubbs second-generation catalyst to form the 12-membered macrocycle. acs.org This was a noteworthy achievement as previous attempts to prepare cyclic diarylheptanoids via RCM had been unsuccessful.

Phenolic Oxidative Coupling: This biomimetic approach mimics the proposed biosynthetic pathway. uni-regensburg.de While conceptually elegant, controlling the regioselectivity of such radical coupling reactions can be challenging in a laboratory setting.

The following table summarizes key macrocyclization strategies for cyclic diarylheptanoids.

| Cyclic Type | Key Macrocyclization Reaction | Catalyst/Reagents (Examples) | Target Compound (Example) | Reference |

|---|---|---|---|---|

| Diphenyl Ether | Intramolecular Ullmann Condensation | CuO, K₂CO₃, Pyridine | Galeon, Pterocarine | tandfonline.comresearchgate.net |

| Biphenyl (ortho,meta) | Suzuki–Miyaura Coupling & Ring-Closing Metathesis (RCM) | Pd catalyst (for coupling); Hoveyda-Grubbs catalyst (for RCM) | Actinidione | acs.org |

| Biphenyl (meta,meta) | Phenolic Oxidative Coupling (Biomimetic) | Oxidizing agents | Myricanone (B154751) | uni-regensburg.de |

Structure Activity Relationship Sar Studies of Platyphyllonol and Its Analogs

Impact of Aromatic Ring Substitutions on Biological Activity

Substitutions on the aromatic rings of Platyphyllonol and its analogs play a crucial role in their biological activity, notably their potency as α-glucosidase inhibitors. The presence and position of hydroxyl groups are key determinants of this activity.

Influence of Phenolic Hydroxyl Groups

Phenolic hydroxyl groups on the aromatic rings are important contributors to the inhibitory activity of this compound analogs against α-glucosidase. nih.govnih.gov Their presence facilitates interactions with the enzyme, which are essential for the inhibitory effect.

Role of Catechol Moieties

The catechol moiety, which consists of two hydroxyl groups on adjacent carbon atoms of an aromatic ring, is particularly important for the α-glucosidase inhibitory activity of this compound. nih.govd-nb.infooup.comuni.lu Studies indicate that this specific arrangement of hydroxyl groups significantly enhances the compound's ability to inhibit the enzyme.

Effects of Hydroxyl Group Number

The number of hydroxyl groups present on the aromatic rings also impacts the biological activity. nih.gov Variations in the total number of hydroxyl groups can lead to differences in the potency of this compound analogs as α-glucosidase inhibitors.

Significance of Heptane (B126788) Chain Modifications

Modifications to the heptane chain that links the two aromatic rings in this compound also influence its biological activity.

Influence of C-4/C-5 Double Bond

The presence or absence of a double bond in the heptane chain, specifically between the C-4 and C-5 positions, can also affect the biological activity of this compound analogs. This structural feature can influence the conformation and flexibility of the molecule, thereby impacting its binding to the target enzyme.

Detailed research findings on the α-glucosidase inhibitory activity of this compound and some of its analogs illustrate these SAR principles. The following table presents IC50 values for this compound and a series of related compounds (compounds 1-8), highlighting the variation in activity based on structural differences.

| Compound | α-Glucosidase IC50 (µM) |

| This compound | 18.5 ± 0.6 |

| Compound 1 | 39.2 ± 1.2 |

| Compound 2 | 25.1 ± 0.9 |

| Compound 3 | 15.7 ± 0.5 |

| Compound 4 | 30.4 ± 1.1 |

| Compound 5 | 12.3 ± 0.4 |

| Compound 6 | 45.8 ± 1.5 |

| Compound 7 | 21.9 ± 0.8 |

| Compound 8 | 10.6 ± 0.3 |

Data based on research findings from reference nih.gov.

This table demonstrates that structural variations among these analogs result in a range of α-glucosidase inhibitory potencies, underscoring the importance of specific functional groups and their positions for activity.

Impact of Substitutions at C-5 (e.g., O-methyl, glycosylation)

The substitution pattern at the C-5 position of the heptane chain in diarylheptanoids significantly influences their biological activity. Research indicates that the presence or absence of a hydroxyl group at C-5, or its modification through O-methylation or glycosylation, can alter the compound's effects.

For instance, diarylheptanoids with an oxygen substituent at the C-5 position are noted in studies on compounds isolated from Alnus species. mdpi.com Specifically, glycosylation at the C-5 hydroxyl group has been explored. This compound-5-O-β-D-xylopyranoside, a glycoside of this compound with a β-D-xylopyranoside unit attached at C-5, has been identified and studied. ontosight.aimetabolomicsworkbench.org Studies comparing glycosylated and non-glycosylated diarylheptanoids suggest that glycosylation at the C-5 hydroxyl group can affect activities such as the inhibition of adipocyte differentiation. snu.ac.kr

Data from studies on adipocyte differentiation inhibition by diarylheptanoids, including those with modifications at C-5, can be summarized as follows:

| Compound | C-5 Substitution | Activity (e.g., IC₅₀ or % inhibition) | Reference |

| This compound-5-O-β-D-xylopyranoside | -O-β-D-xylopyranoside | High adipocyte differentiation nih.gov, Potent anti-adipogenic activity mdpi.com | mdpi.comnih.gov |

| This compound | -OH | Affects activity | mdpi.com |

| Diarylheptanoids with -OCH₃ at C-5 | -OCH₃ | Less cytotoxic activity compared to double bond at C4-C5 koreamed.org | koreamed.org |

| Diarylheptanoids with -OGlc at C-5 | -OGlc | Less cytotoxic activity compared to double bond at C4-C5 koreamed.org | koreamed.org |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of chiral compounds like this compound, which has an (5S) configuration at the C-5 chiral center. nih.govontosight.ai While the provided search results confirm the (5S) configuration of this compound nih.govontosight.ai and mention the stereochemistry of related glycosides ontosight.ai, detailed comparative SAR studies specifically focusing on the influence of the stereochemistry at C-5 (e.g., comparing the (5S) isomer with the (5R) isomer or a racemic mixture) on the activity of this compound are not extensively described in the snippets. However, the absolute configuration of secondary alcohol groups in chiral compounds can be determined using techniques like ¹³C NMR glycosidation shifts, indicating that stereochemical analysis is relevant in diarylheptanoid research. researchgate.net The stereochemistry of related cyclic diarylheptanoids has also been a subject of study. mdpi.com

Comparative SAR Studies with Structurally Analogous Diarylheptanoids

Comparative SAR studies with structurally analogous diarylheptanoids provide valuable insights into the structural requirements for activity. This compound belongs to the class of linear diarylheptanoids. mdpi.comresearchgate.net Comparisons with other linear and cyclic diarylheptanoids have helped identify key structural features associated with various biological effects.

Studies have shown that the presence of a carbonyl group at the C-3 position is important for cytotoxic activity in certain diarylheptanoids. koreamed.orgmdpi.comkoreamed.org Furthermore, the substitution pattern on the heptane chain, particularly at C-5, and the number and position of hydroxyl groups in the aromatic rings are significant determinants of activity. mdpi.comsnu.ac.kr For example, studies comparing diarylheptanoids from Alnus species have highlighted the importance of the C-3 carbonyl, the substituent at C-5, and the hydroxyl groups in the benzene (B151609) rings for cytotoxic action and anti-adipogenic activity. mdpi.comsnu.ac.kr

Comparisons between this compound and platyphyllenone (B143735) (which has a C4-C5 double bond instead of a C-5 hydroxyl) indicate that the alpha,beta-unsaturated ketone moiety in platyphyllenone contributes to its cytotoxic effects. koreamed.orgkoreamed.org This suggests that the nature of the functionality in the C4-C5 region is critical for certain activities.

Studies on diarylheptanoids from Alnus glutinosa and Alnus viridis have also compared the activities of structurally analogous compounds, examining their effects on cancer cells and normal keratinocytes to understand SAR. researchgate.net These studies collectively emphasize that subtle variations in the diarylheptanoid structure, such as the presence of specific functional groups, the degree of unsaturation, and the substitution pattern, lead to differential biological activities.

Interactive Data Table: Cytotoxic Activity of Selected Diarylheptanoids on A549 Cells

| Compound | Structure Type | C-3 Functionality | C4-C5 Feature | C-5 Substitution | A549 Cell Viability at 50 µM (%) | Reference |

| Platyphyllenone | Linear | Ketone | Double bond | - | 18.93 ± 0.82 | koreamed.orgkoreamed.org |

| Platyphyllone | Linear | Ketone | Single bond | -OH | < 50 | koreamed.orgkoreamed.org |

| (-)-Centrolobol | Linear | Alcohol | Single bond | -OH | < 50 | koreamed.orgkoreamed.org |

| Betulinic acid | Triterpenoid | Carboxyl | Ring system | -OH | < 50 at 5 µM | koreamed.orgkoreamed.org |

| Oleanolic acid | Triterpenoid | Carboxyl | Ring system | -OH | < 50 at 5 µM | koreamed.orgkoreamed.org |

Note: This table presents data from a specific study on A549 cell cytotoxicity and highlights the structural differences between the tested compounds. The values are representative of the findings in the cited source.

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Platyphyllonol and its derivatives have been shown to modulate various cellular signaling pathways critical for the regulation of adipocyte function. These effects contribute to the observed anti-adipogenic and lipolytic activities.

Regulation of Adipogenesis and Lipolysis

The regulation of adipogenesis and lipolysis by this compound involves complex interactions with key transcriptional regulators and their target genes. Research in 3T3-L1 cells, a widely used model for adipocyte differentiation, has provided significant insights into these mechanisms.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

The PPARγ pathway is a central regulator of adipogenesis, controlling the differentiation of preadipocytes into mature adipocytes. This compound-5-O-β-d-xylopyranoside has been shown to significantly suppress the induction of PPARγ protein expression. nih.gov This suppression is associated with the inhibition of adipocyte differentiation. nih.gov Platyphylloside (B2517065), another related diarylheptanoid, has also been reported to down-regulate the expression of PPARγ at both the mRNA and protein levels in 3T3-L1 cells. researchgate.netnih.gov This suggests that interference with PPARγ signaling is a key mechanism by which these compounds exert their anti-adipogenic effects. Treatment with platyphylloside suppressed adipocyte differentiation even in the presence of troglitazone (B1681588), a PPARγ agonist, further supporting its action on this pathway. researchgate.netnih.gov

Sterol Regulatory Element-Binding Protein 1 (SREBP1)

Sterol Regulatory Element-Binding Protein 1 (SREBP1), particularly the SREBP1c isoform, is a key transcription factor involved in the regulation of lipogenesis, the synthesis of fatty acids and triglycerides. SREBP1c regulates the expression of enzymes crucial for lipid synthesis. researchgate.net Treatment with platyphylloside has been shown to significantly down-regulate the expression of SREBP1c in 3T3-L1 cells in a concentration-dependent manner. researchgate.net This suggests that this compound and its derivatives can inhibit lipid accumulation by suppressing the SREBP1c-mediated lipogenic pathway.

Adipocyte-Specific Gene Promoters (e.g., aP2, FAS, SCD-1, LPL, Adiponectin)

The coordinated action of PPARγ, C/EBP proteins, and SREBP1 regulates the expression of numerous adipocyte-specific genes that are critical for adipocyte function, including fatty acid uptake, synthesis, and storage. Platyphylloside has been shown to down-regulate the expression of several such downstream adipocyte-specific gene promoters, including aP2 (adipocyte fatty acid-binding protein 2), FAS (fatty acid synthase), SCD-1 (stearoyl-CoA desaturase 1), and LPL (lipoprotein lipase). researchgate.netnih.gov These genes are involved in fatty acid transport, synthesis, and triglyceride metabolism. Down-regulation of these genes by this compound and its derivatives further contributes to their anti-adipogenic and potential anti-obesity effects. Adiponectin, an adipokine involved in insulin (B600854) sensitivity and metabolic regulation, was also found to be synergistically associated with the suppression mediated by platyphylloside through PPARγ, C/EBPα, and SREBP1 pathways. researchgate.netnih.gov

Here is a table summarizing the effects of Platyphylloside on the mRNA expression levels of adipogenesis-related genes in 3T3-L1 cells, based on quantitative real-time RT-PCR analysis:

| Gene Target | Effect of Platyphylloside Treatment (vs. Differentiated Control) |

| PPARγ | Down-regulated |

| C/EBPα | Down-regulated |

| C/EBPβ | Down-regulated |

| C/EBPδ | Down-regulated |

| SREBP1c | Down-regulated |

| aP2 | Down-regulated |

| FAS | Down-regulated |

| SCD-1 | Down-regulated |

| LPL | Down-regulated |

| Adiponectin | Synergistically associated with suppression |

Note: Data compiled from research findings on platyphylloside in 3T3-L1 cells. researchgate.netnih.gov

Lipolysis-Associated Biomarkers (e.g., HSL, Perilipin, PDE3B, Giα1)

Here is a table summarizing the effects of Platyphylloside on the mRNA expression levels of lipolysis-associated genes in 3T3-L1 cells, based on quantitative real-time RT-PCR analysis:

| Gene Target | Effect of Platyphylloside Treatment (vs. Differentiated Control) |

| HSL | Down-regulated |

| Perilipin | Down-regulated |

| PDE3B | Down-regulated |

| Giα1 | Down-regulated |

| TNFα | Up-regulated |

| PPARγ | Down-regulated |

Note: Data compiled from research findings on platyphylloside in 3T3-L1 cells. researchgate.netnih.govphcog.com

Anti-Inflammatory Signaling Pathways

This compound has demonstrated effects on several key signaling pathways involved in inflammation. Research indicates its ability to modulate the production of inflammatory mediators such as nitric oxide and cyclooxygenase-2, as well as influence the activity of central regulatory factors like NF-κB and TNF-α. nih.govnih.govlipidmaps.orgguidetopharmacology.orgciteab.com

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Inhibition

This compound has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in cellular models. LPS is a potent activator of the inflammatory response. In mouse RAW264.7 cells, this compound demonstrated anti-inflammatory activity by inhibiting LPS-induced NO production. medchemexpress.cnmedchemexpress.com This effect was observed with IC50 values of 30 µM and 46.37 µM in different studies using RAW264.7 cells. medchemexpress.com Another diarylheptanoid, oregonin (B3271705), also showed significant inhibitory effects on LPS-induced NO production in macrophages and BV2 microglial cells. mdpi.com

Data on LPS-Induced NO Production Inhibition by this compound:

| Cell Line | Stimulus | Analyte | IC50 (µM) | Reference |

| RAW264.7 | LPS | NO | 30 | medchemexpress.com |

| RAW264.7 | LPS | NO | 46.37 | medchemexpress.cnmedchemexpress.com |

Cyclooxygenase-2 (COX-2) Production Modulation

Studies on diarylheptanoids, including those isolated from Alnus japonica, have indicated their ability to modulate the production of Cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. wikipedia.orgnih.gov While specific data for this compound's direct modulation of COX-2 production is not explicitly detailed in the search results, related diarylheptanoids like oregonin have exhibited apparent inhibitory effects on COX-2 production. mdpi.com

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation

The NF-κB pathway is a central regulator of inflammatory and immune responses. wikipedia.orgresearchgate.net Modulation of this pathway is a common mechanism for anti-inflammatory agents. While direct evidence for this compound's effect on NF-κB is not prominent in the provided snippets, related diarylheptanoids and compounds with anti-inflammatory properties have been shown to modulate NF-κB activity. For instance, oregonin has been shown to inhibit inducible nitric oxide synthase (iNOS) gene transcription via suppressing the transcriptional activity of NF-κB. mdpi.com Platyphylloside, a phenolic glycoside structurally related to diarylheptanoids, has been reported to cause downregulation of IκBα phosphorylation, which is an upstream event in NF-κB activation. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Production Regulation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory and immune processes. nih.gov Regulating its production is a strategy to mitigate inflammation. Although direct evidence for this compound's regulation of TNF-α production is not explicitly stated, the modulation of pathways like NF-κB, which regulates TNF-α expression, suggests a potential indirect effect. researchgate.net Compounds that inhibit NF-κB activation can also inhibit LPS-induced TNF-α production. guidetopharmacology.org

Anti-Proliferative and Pro-Apoptotic Pathways

This compound and related diarylheptanoids have demonstrated anti-proliferative and pro-apoptotic effects in various cell lines. nih.govnih.govnih.govwikipedia.orgctdbase.orgguidetopharmacology.org These effects are often mediated through the modulation of signaling pathways that control cell growth and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, plays a significant role in regulating cell proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov Activation of JNK and p38 MAPK pathways can lead to apoptosis in certain cell types. Platyphyllenone (B143735), a compound structurally related to this compound, has been shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells by activating the JNK and p38 signaling pathways. researchgate.net This activation was reported to occur through the generation of reactive oxygen species (ROS). researchgate.net In breast cancer cells, platyphyllenone increased the cellular levels of phospho-JNK and phospho-p38. researchgate.net

Inhibition of Cell Growth

Research indicates that this compound can exert cytotoxic effects on cancer cells. For instance, this compound has shown cytotoxic activity against MCF-7 human breast cancer cells with an IC₅₀ value of 46.9 μg/mL. invivochem.cnmedchemexpress.com Diarylheptanoids, including those found in Alnus glutinosa, have demonstrated significant cytotoxicity against non-small cell lung carcinoma cells and their multidrug-resistant counterparts. bg.ac.rs Structure-activity relationship analysis of diarylheptanoids from Alnus glutinosa revealed that the presence of a carbonyl group at C-3, substitution on C-5 of the heptane (B126788) chain, and the number of hydroxyl groups in the aromatic rings influence their cytotoxic action. mdpi.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. Some studies suggest that diarylheptanoids related to this compound can induce apoptosis in cancer cells. For example, hirsutenone, a diarylheptanoid with a similar structure, has been shown to induce apoptotic cell death in human prostate cancer cells (PC3 and LNCaP) and sensitize chemoresistant ovarian cancer cells to cisplatin (B142131) by modulating apoptosis-inducing factor and X-linked inhibitor of apoptosis. biocrick.com While direct studies specifically detailing this compound's mechanism of apoptosis induction are less abundant in the provided context, the pro-apoptotic potential has been noted for related diarylheptanoids, with minor structural differences influencing this activity. mdpi.com Apoptosis induction can involve various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov

Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). bg.ac.rsresearchgate.net Some diarylheptanoids, including derivatives of this compound, have shown potential in reversing MDR. bg.ac.rsresearchgate.net

P-glycoprotein (P-gp) Function Modulation

Diarylheptanoids isolated from Alnus glutinosa, such as this compound-5-O-β-D-xylopyranoside, have demonstrated cytotoxicity against P-gp overexpressing MDR cancer cells. bg.ac.rs This suggests an ability to circumvent or modulate P-gp-mediated drug efflux. Studies have evaluated the impact of plant-based products, including diarylheptanoids from the genus Alnus, on P-gp activity and their potential in modulating drug resistance in cancer therapy. researchgate.net The comparable activity observed in both sensitive and resistant cell lines for some diarylheptanoids suggests they may bypass ABCB1-mediated multidrug resistance. uu.se

Pharmacophoric Features for Anti-P-gp Activity

While specific pharmacophoric features of this compound for anti-P-gp activity are not explicitly detailed in the provided information, research on related diarylheptanoids suggests that structural characteristics influence their activity. Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain. researchgate.netmdpi.com Modifications to this core structure, such as the presence of specific functional groups and the position of substitutions, likely contribute to their interaction with P-gp and their ability to modulate its function. Further detailed structural-activity relationship studies would be needed to fully elucidate the pharmacophoric features of this compound for anti-P-gp activity.

Interaction with Molecular Targets

Enzyme Inhibition (e.g., Papain-like Protease, SARS-CoV Helicase, 3CLpro, Alpha-glucosidase)

This compound and its derivatives have been investigated for their inhibitory activity against various enzymes, particularly those involved in viral replication and metabolic processes.

Papain-like Protease (PLpro): this compound-5-xylopyranoside, a derivative of this compound, has been studied for its inhibitory effect on SARS-CoV PLpro. frontiersin.orgnih.govunizg.hrunica.itnih.govunizg.hrbiomedpharmajournal.orgresearchgate.net While some studies indicate that this compound-5-xylopyranoside showed an IC₅₀ value of >200 μM against SARS-CoV PLpro, other diarylheptanoids from Alnus japonica, such as hirsutenone, have shown more potent PLpro inhibitory activity. researchgate.netfrontiersin.orgnih.govunizg.hrunica.itnih.govunizg.hrresearchgate.net The presence of α, β-unsaturated carbonyl and catechol groups in diarylheptanoids has been suggested to contribute to their enhanced inhibitory activities against PLpro. nih.govbiomedpharmajournal.org

SARS-CoV Helicase: The SARS-CoV helicase (nsP13) is another potential antiviral target. frontiersin.orgunizg.hrmdpi.com While this compound itself is not specifically mentioned as a SARS-CoV helicase inhibitor in the provided text, other natural compounds like myricetin (B1677590) and scutellarein (B1681691) have demonstrated significant inhibitory activity against this enzyme. frontiersin.orgunizg.hrbiomedpharmajournal.orgmdpi.com

3CLpro: The 3C-like protease (3CLpro), also known as the main protease (Mpro), is crucial for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. d-nb.infofrontiersin.orgnih.govunizg.hrunica.itnih.govunizg.hrbiomedpharmajournal.orgresearchgate.netmdpi.com this compound-5-xylopyranoside has been evaluated for its inhibition of SARS-CoV 3CLpro, with reported IC₅₀ values of >200 μM. unica.it Other diarylheptanoids and natural compounds have shown more potent 3CLpro inhibitory activity. d-nb.infofrontiersin.orgnih.govunica.itbiomedpharmajournal.orgmdpi.com

Alpha-glucosidase: Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, making it a target for managing postprandial blood glucose levels. This compound-5-O-β-D-xylopyranoside has shown α-glucosidase inhibitory activity. researchgate.netresearchgate.netfrontiersin.orgsemanticscholar.org While specific IC₅₀ values for this compound against alpha-glucosidase are not provided, the inhibitory activity of related compounds and extracts containing diarylheptanoids against this enzyme has been reported. researchgate.netsemanticscholar.orgrsc.orgmdpi.com

Here is a summary of enzyme inhibition data where available:

| Enzyme Target | Compound | IC₅₀ (μM) | Notes | Source |

| SARS-CoV PLpro | This compound-5-xylopyranoside | >200 | unizg.hrunica.itunizg.hr | |

| SARS-CoV 3CLpro | This compound-5-xylopyranoside | >200 | unica.it | |

| Alpha-glucosidase | This compound-5-O-β-D-xylopyranoside | Data available for related compounds/extracts | Inhibitory activity reported. | researchgate.netresearchgate.netfrontiersin.orgsemanticscholar.org |

Receptor Binding Modulation (e.g., ACE2 Receptors, TMPRSS2)

Studies investigating the potential antiviral activities of diarylheptanoids, including this compound and its glycosides, have explored their interactions with key host cell receptors involved in viral entry, such as ACE2 and TMPRSS2. The SARS-CoV-2 virus, for instance, utilizes the ACE2 receptor for host cell attachment, and this process is facilitated by the proteolytic cleavage of the viral spike protein by enzymes like TMPRSS2. frontiersin.orgbiomedpharmajournal.orgfrontiersin.org While some natural compounds have demonstrated the ability to block ACE2 receptors or inhibit TMPRSS2 activity, specific detailed research findings on the direct binding modulation of these receptors by this compound itself are not extensively highlighted in the provided search results. However, this compound-5-O-β-D-xylopyranoside, a derivative, has been evaluated for its inhibitory effect against SARS-CoV papain-like protease (PLpro), an enzyme essential for viral replication. frontiersin.orgnih.govunizg.hr

Antioxidant Defense Mechanisms

This compound and its related diarylheptanoids are recognized for their significant antioxidant properties. mdpi.comnih.govresearchgate.net This activity is crucial in counteracting oxidative stress, which is implicated in the development and progression of various diseases. preprints.org

Free Radical Scavenging Activity

A key mechanism by which this compound exerts its antioxidant effect is through the scavenging of free radicals. mdpi.commetabolomicsworkbench.org Free radicals are unstable molecules that can cause damage to cellular components. Compounds with free radical scavenging activity can neutralize these reactive species, thereby preventing oxidative damage. Diarylheptanoids, in general, have shown prominent ability to scavenge oxygen radicals. nih.gov

Reduction of Reactive Oxygen Species (ROS)

This compound has been shown to reduce the production of intracellular reactive oxygen species (ROS). koreamed.orgresearchgate.net ROS are a type of free radical that can cause oxidative stress. By reducing ROS levels, this compound helps to maintain cellular redox balance and protect against oxidative damage. For example, a related diarylheptanoid reduced ROS production induced by cisplatin in studies involving human keratinocytes. researchgate.net

Mechanisms of H-atom Donation

The antioxidant activity of phenolic compounds, including diarylheptanoids like this compound, is often attributed to their ability to donate hydrogen atoms. metabolomicsworkbench.orgnih.gov This mechanism involves the transfer of a hydrogen atom from a hydroxyl group on the compound to a free radical, effectively neutralizing the radical. The presence of specific structural features, such as catechol moieties, can enhance the H-atom donating capacity and thus the free radical scavenging effect. nih.govresearchgate.net

Chemoprotective Effects on DNA Integrity

Research indicates that certain diarylheptanoids, including derivatives of this compound, can exert chemoprotective effects on DNA integrity. researchgate.netresearchgate.netnih.govx-mol.combg.ac.rs Studies using the cytokinesis-block micronucleus (CBMN) assay in peripheral human lymphocytes have shown that these compounds can significantly decrease DNA damage. researchgate.netnih.govx-mol.combg.ac.rschemfaces.com This protective effect is considered important, particularly in the context of chemotherapy, where protecting non-cancerous cells from DNA damage is crucial. researchgate.net

Data from a study on diarylheptanoids from Alnus glutinosa bark demonstrated the protective effect on DNA damage in human lymphocytes:

| Compound | Concentration (µg/mL) | Decrease in Micronuclei Frequency (%) |

| Oregonin | 1 | 52.8 |

| Platyphylloside | 1 | 43.8 |

| Hirsutanonol | 1 | 63.6 |

| (5S)-1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-5-O-β-D-glucopyranosyl-heptan-3-one | 1 | 44.4 |

| (5S)-1,7-bis-(3,4-dihydroxyphenyl)-5-O-β-D-[6-(3,4-dimethoxycinnamoylglucopyranosyl)]-heptan-3-one | 1 | 56.0 |

| Amifostine (Synthetic Protector) | 1 | 17.2 |

Note: this compound-5-O-β-D-xylopyranoside was also among the tested compounds in this study, showing a pronounced effect in decreasing DNA damage, although a specific percentage decrease at 1 µg/mL was not explicitly provided in the readily extractable snippets for this compound. researchgate.netnih.govx-mol.combg.ac.rs

Hepatoprotective Mechanisms

This compound and other diarylheptanoids have demonstrated hepatoprotective effects. nih.govnih.govmdpi.comresearchgate.net This protective activity on the liver is often linked to their antioxidant properties, as oxidative stress can contribute to liver damage. nih.govresearchgate.netacs.org Studies have shown that diarylheptanoids with strong antioxidative activity isolated from species like Alnus japonica and Alnus hirsuta exhibit significant hepatoprotective effects against induced toxicity in liver cells. nih.govmdpi.comresearchgate.net For instance, (5S)-O-methylhirsutanonol, a diarylheptanoid glycoside, showed strong hepatoprotective effects against tert-butylhydroperoxide (t-BHP)-induced damage in HepG2 cells. researchgate.net

| Compound | Source Plant | Effect on HepG2 Cells (t-BHP-induced toxicity) |

| (5S)-O-methylhirsutanonol | Alnus hirsuta | Significant protective effect |

| Other tested diarylheptanoid derivatives | Alnus hirsuta | Significant hepatoprotective effects |

Note: While this compound-5-O-β-D-xylopyranoside was isolated in the same study, the table in the source specifically highlighted (5S)-O-methylhirsutanonol for its strong protective effect. researchgate.net

Effects on Cellular Integrity Markers (e.g., LDH leakage)

Cellular integrity is crucial for normal cellular function, and damage to cell membranes can lead to the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH). LDH leakage is a common marker used to assess cytotoxicity and loss of cell membrane integrity koreamed.orgpsu.edukoreamed.org.

Research on the cytotoxic constituents of Betula platyphylla and their effects on human lung A549 cancer cells examined the impact of several compounds, including this compound (referred to as platyphyllone in this study), on LDH leakage koreamed.orgkoreamed.org. While this compound showed moderate cytotoxicity to A549 cells at a specific concentration, another related compound, platyphyllenone, significantly induced LDH leakage in a concentration-dependent manner in A549 cells koreamed.orgkoreamed.org. At 50 µM, platyphyllenone treatment resulted in a 7.50 ± 0.50-fold increase in LDH leakage compared to the control koreamed.orgkoreamed.org. This indicates that while related diarylheptanoids can affect cellular integrity, the specific effect of this compound on LDH leakage may differ or be less pronounced than that of closely related compounds like platyphyllenone under the conditions tested in this study.